7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a phenyl group at the 7-position and a propyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or dimethylformamide dimethyl acetal (DMF-DMA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent
Biological Research: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of kinase inhibitors.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity . The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the position of the thiophene ring.
Pyrimido[4,5-d]pyrimidines: These compounds have two fused pyrimidine rings and exhibit similar biological activities.
Uniqueness
7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenyl and propyl groups at specific positions can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
7-phenyl-3-propylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-2-8-17-10-16-13-12(9-19-14(13)15(17)18)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
IREOVDHMTRHZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.